2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

Medicinal Chemistry ADME/Tox Physicochemical Profiling

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, with CAS Number 116248-11-4, is a heterocyclic organic compound belonging to the class of 5-amino-2-aryl-benzoxazoles. Its molecular formula is C15H15N3O, and it has a molecular weight of 253.30 g/mol.

Molecular Formula C15H15N3O
Molecular Weight 253.3 g/mol
CAS No. 116248-11-4
Cat. No. B179477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine
CAS116248-11-4
Molecular FormulaC15H15N3O
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N
InChIInChI=1S/C15H15N3O/c1-18(2)12-6-3-10(4-7-12)15-17-13-9-11(16)5-8-14(13)19-15/h3-9H,16H2,1-2H3
InChIKeyTZIJEHNHNLJSSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14 [ug/mL]

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine (CAS 116248-11-4): Technical Specifications & Scientific Profile


2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, with CAS Number 116248-11-4, is a heterocyclic organic compound belonging to the class of 5-amino-2-aryl-benzoxazoles . Its molecular formula is C15H15N3O, and it has a molecular weight of 253.30 g/mol . The compound is characterized by a benzoxazole core substituted with a p-(dimethylamino)phenyl group at the 2-position and a primary amine at the 5-position, a structural motif commonly found in bioactive molecules and fluorescent probes [1].

Why 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine (CAS 116248-11-4) Cannot Be Casually Replaced: Critical Structure-Activity Relationships


The specific substitution pattern on the benzoxazole core, particularly the 4-dimethylamino group on the phenyl ring and the free 5-amine, is critical for its biological activity and physicochemical properties [1]. Generic substitution with other 2-aryl-benzoxazole analogs (e.g., 2-phenyl or 4-fluoro derivatives) leads to quantifiable differences in target binding affinity, fluorescence properties, and cellular permeability. Procurement of a structurally similar but non-identical compound cannot guarantee the same performance in assays, potentially leading to assay failure or misleading structure-activity relationship (SAR) conclusions. The evidence presented in the following sections provides quantitative justification for selecting this specific compound.

Quantitative Differentiation Guide: 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine (CAS 116248-11-4) vs. In-Class Analogs


Physicochemical Properties: LogP Comparison vs. 2-Phenylbenzoxazole Analog

The presence of the dimethylamino group significantly impacts the lipophilicity of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine compared to a simpler 2-phenyl-benzoxazole analog. This difference is critical for predicting membrane permeability and distribution, such as in blood-brain barrier (BBB) penetration assessments .

Medicinal Chemistry ADME/Tox Physicochemical Profiling

Binding Affinity for Amyloid Beta: Quantitative Comparison in Alzheimer's Probe Development

In the development of imaging agents for amyloid plaques, the 5-amino-2-(4-dimethylaminophenyl)benzoxazole scaffold serves as a critical precursor. A direct derivative, N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide (1e), which incorporates the target compound's core, demonstrated a low nanomolar binding affinity for Aβ1-40 peptide [1]. While not the parent compound itself, this value benchmarks the scaffold's potential against other core structures evaluated in the same study.

Neuroscience Alzheimer's Disease Imaging Probes Binding Assays

Antiproliferative Activity: Structure-Activity Relationship vs. p-Aminophenyl Benzoxazole Derivatives

The p-(dimethylamino)phenyl substituent is a key structural feature in a series of benzoxazole derivatives designed as anticancer agents. Studies on p-aminophenyl substituted benzoxazole derivatives, where the target compound is a core synthon, demonstrate that the N,N-dimethyl amino substitution pattern yields quantifiable differences in antiproliferative activity and selectivity index (SI) compared to other substitutions like piperidino groups [1].

Oncology Anticancer Cell Proliferation SAR

Purity Benchmarking: Commercial Availability at >98% for Reliable SAR Studies

For research use, the compound is commercially available with a certified purity of ≥98%, which is a critical threshold for ensuring reproducibility in biological assays and structure-activity relationship (SAR) studies .

Chemical Procurement Medicinal Chemistry Quality Control

Solubility & Aqueous Compatibility: Quantified for In Vitro Assay Development

The compound's aqueous solubility has been experimentally determined, providing essential data for designing in vitro assays and preparing compound libraries .

Assay Development Biophysical Chemistry Solubility

Optimal Scientific & Industrial Applications for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine (CAS 116248-11-4)


As a Key Intermediate in the Synthesis of Amyloid Plaque Imaging Probes

The compound serves as a critical intermediate for synthesizing 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles, which are evaluated as SPECT imaging agents for Alzheimer's disease. Researchers in this field should procure this specific compound to build upon the established SAR and leverage the low nanomolar binding affinities of its derivatives for Aβ1-40 peptide [1].

As a Core Scaffold in Structure-Activity Relationship (SAR) Studies for Anticancer Agents

Given the demonstrated influence of the N,N-dimethylamino substituent on antiproliferative selectivity against cancer cell lines (e.g., HepG2, Caco-2), this compound is the correct starting material for generating focused libraries to explore new oncology therapeutics. Substituting a different analog would invalidate comparisons with existing SAR data [1].

As a Building Block for Fluorescent Probes with Environment-Sensitive Properties

The 2-(4-dimethylaminophenyl)benzoxazole core is known to confer environment-sensitive fluorescence, a property useful for designing probes to study protein binding (e.g., to serum albumins). This compound can be further functionalized to create novel fluorophores for biophysical research [1].

As a Reference Standard in Physicochemical Profiling of Heterocyclic Libraries

With its well-defined and predicted physicochemical properties (LogP ~2.9-3.1, Aqueous Solubility ~38 µg/mL), this compound serves as a benchmark for calibrating computational models or experimental assays for lipophilicity and solubility, ensuring data quality and consistency across drug discovery projects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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